

Carnallite: A Comprehensive Technical Guide to its Natural Occurrence and Paragenesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carnallite

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Abstract

Carnallite ($\text{KMgCl}_3 \cdot 6\text{H}_2\text{O}$) is a hydrated potassium magnesium chloride and a significant evaporite mineral. This technical guide provides an in-depth exploration of its natural occurrence, paragenesis, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this mineral in their work. The guide summarizes key quantitative data, details experimental protocols for its synthesis, and illustrates its formational pathways.

Natural Occurrence

Carnallite is an uncommon double chloride mineral that forms under specific environmental conditions in evaporating seas or sedimentary basins.[1] It is a key component of marine evaporite deposits and is mined for both potassium and magnesium.[1][2] Notable deposits are found in locations such as the Stassfurt salt deposits in Germany, the Paradox Basin in Colorado and Utah, the Permian Basin in Russia, and the Williston Basin in Saskatchewan, Canada.[1][2] These deposits typically date from the Devonian through the Permian Periods.[1] In modern settings, **carnallite** is precipitated from concentrated brines in evaporation pans, such as those utilized by Israel and Jordan for potash production from the Dead Sea.[1]

The formation of **carnallite** occurs in the upper layers of marine salt deposits.[2][3] It is often considered an alteration product of pre-existing salts.[2][3] The geological environment required

for its formation is an arid climate where the rate of water evaporation exceeds the rate of inflow, leading to the concentration of dissolved salts.[4][5]

Physicochemical Properties of Carnallite

Carnallite's distinct properties are crucial for its identification and processing. It is typically yellow to white, reddish, and sometimes colorless or blue.[1] The reddish color can be attributed to inclusions of hematite (Fe_2O_3).[1][2] A key characteristic of **carnallite** is its deliquescence, meaning it readily absorbs moisture from the air, and therefore specimens must be stored in airtight containers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **carnallite**.

Table 1: Chemical Composition of **Carnallite**

Element	Weight Percentage	Oxide	Weight Percentage
Potassium (K)	14.07%	K_2O	16.95%
Magnesium (Mg)	8.75%	MgO	14.51%
Chlorine (Cl)	38.28%		
Hydrogen (H)	4.35%	H_2O	38.90%
Oxygen (O)	34.55%		

Data sourced from
Mineralogy Database.

[6]

Table 2: Physical and Optical Properties of **Carnallite**

Property	Value
Mohs Hardness	2.5[1][7]
Density	1.602 g/cm ³ [1][2][7]
Crystal System	Orthorhombic[1][7]
Cleavage	None[1][6]
Fracture	Conchoidal[1][6]
Luster	Greasy[1][7]
Refractive Index	$n\alpha = 1.467$, $n\beta = 1.476$, $n\gamma = 1.494$ [1]
Birefringence	0.0270[1]
2V Angle	70°[1]

Paragenesis of Carnallite

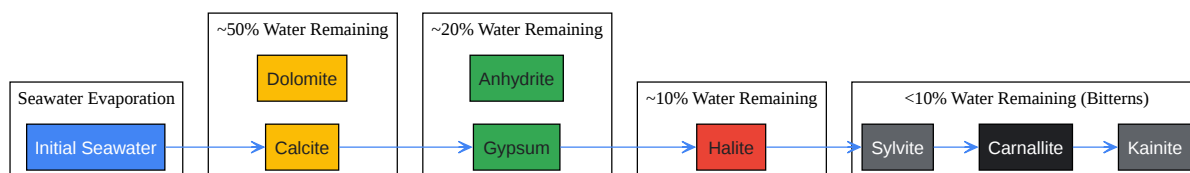
Paragenesis refers to the sequence in which minerals are formed. **Carnallite** is a late-stage evaporite mineral, precipitating after more common salts like calcite, dolomite, gypsum, anhydrite, and halite.[4][5] The precipitation sequence is dictated by the increasing concentration of solutes as water evaporates.

In controlled experiments evaporating seawater, minor carbonates begin to form when about 50% of the water remains.[5] Gypsum starts to precipitate when the volume is reduced to approximately 20%.[5] Halite follows at around 10% of the original volume.[5] **Carnallite**, along with other potassium and magnesium salts like sylvite and kainite, precipitates in the final stages of evaporation from the residual, highly concentrated brine.[1][4]

Carnallite is commonly found in association with a specific suite of minerals, including halite, sylvite, anhydrite, kainite, kieserite, and polyhalite.[1][2]

Paragenetic Sequence of Marine Evaporites

The following diagram illustrates the typical paragenetic sequence of minerals precipitating from the evaporation of seawater.



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Caption: Paragenetic sequence of common marine evaporite minerals.

Experimental Protocols for Carnallite Synthesis

The synthesis of **carnallite** in a laboratory setting is crucial for understanding its formation and for various industrial applications.

Synthesis by Slow Crystallization from Solution

This method mimics the natural process of **carnallite** formation.

Objective: To produce synthetic **carnallite** crystals from a solution of potassium chloride and magnesium chloride.

Materials:

- Potassium chloride (KCl)
- Magnesium chloride hexahydrate ($\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$)
- Deionized water
- Crystallization dish
- Stirring apparatus
- Thermostatically controlled environment (e.g., incubator or water bath)

Methodology:

- Prepare a solution with a specific molar ratio of KCl and $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$. A common ratio is 1.5 mole percent KCl and 98.5 mole percent $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$.[\[1\]](#)[\[2\]](#)
- Dissolve the salts in deionized water at a slightly elevated temperature to ensure complete dissolution.
- Transfer the solution to a crystallization dish and place it in a thermostatically controlled environment set to 25°C.[\[1\]](#)[\[2\]](#)
- Allow the solution to slowly evaporate over several days to weeks. The slow evaporation rate is critical for the formation of well-defined crystals.
- Monitor the dish for the formation of crystals. Once crystals of a desired size have formed, they can be carefully removed from the solution.
- Due to the deliquescent nature of **carnallite**, the synthesized crystals must be immediately stored in a desiccator or an airtight container.

Synthesis by Solvent Evaporation Technique

This method is used to grow larger, transparent **carnallite** crystals.

Objective: To synthesize pseudo-hexagonal **carnallite** crystals by controlled solvent evaporation.

Materials:

- Potassium chloride (KCl)
- Magnesium chloride (MgCl_2)
- Deionized water
- Beakers
- Stirring plate and stir bar

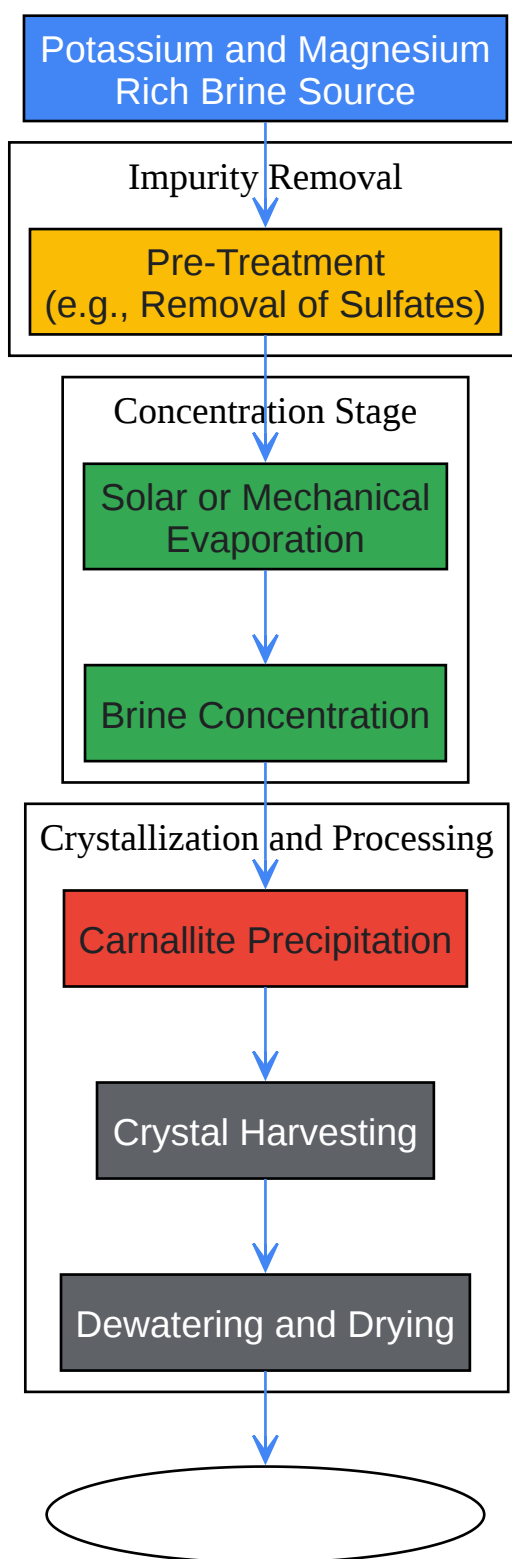
- Controlled environment chamber (temperature and humidity control)

Methodology:

- Prepare separate saturated solutions of KCl and MgCl_2 in deionized water at room temperature (approximately 23°C).^[8]
- Mix the solutions in a beaker to achieve a brine with a high concentration of MgCl_2 and a stable concentration of K^+ . The presence of excess MgCl_2 reduces the solubility of KCl.^[8]
- Place the beaker in a controlled environment to allow for slow evaporation of the water. The temperature and humidity should be kept constant to promote steady crystal growth.
- Introduce seed crystals of **carnallite** to initiate crystallization if spontaneous nucleation is not desired.
- Observe the growth of transparent, pseudo-hexagonal crystals over time.^[8]
- Once the crystals reach the desired size, they are harvested and stored in an airtight container.

Logical Workflow for Carnallite Precipitation from Brine

The industrial production of **carnallite** often involves the controlled precipitation from complex brines. The following diagram illustrates a generalized workflow.



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Caption: Generalized workflow for industrial **carnallite** precipitation.

Conclusion

Carnallite is a mineral of significant geological and industrial importance. Its formation is restricted to specific evaporitic environments, and its paragenesis provides valuable insights into the geochemical evolution of ancient seas. A thorough understanding of its physicochemical properties and the ability to synthesize it under controlled conditions are essential for its effective exploitation as a source of potassium and magnesium, and for its potential applications in various scientific and industrial fields. This guide has provided a comprehensive overview of the natural occurrence and paragenesis of **carnallite**, supported by quantitative data and detailed experimental protocols to serve as a valuable resource for the scientific community.

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